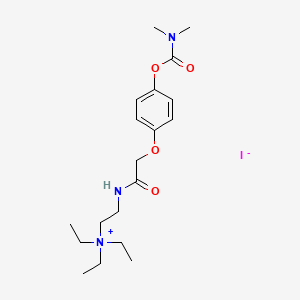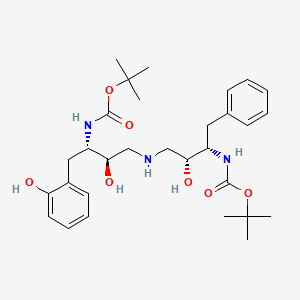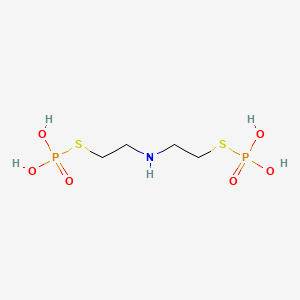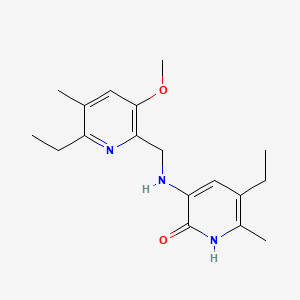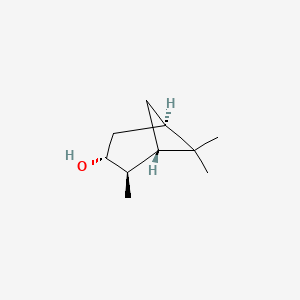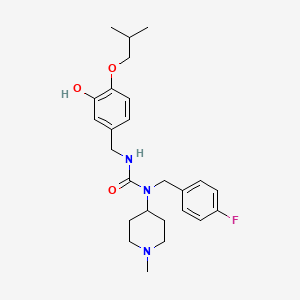
Ortho-hydroxy-pimavanserin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ortho-hydroxy-pimavanserin is a derivative of pimavanserin, a selective serotonin 5-HT2A receptor inverse agonist and antagonist. Pimavanserin is primarily used to treat hallucinations and delusions associated with Parkinson’s disease psychosis . This compound retains the core structure of pimavanserin but includes an additional hydroxyl group at the ortho position, which may influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ortho-hydroxy-pimavanserin can be derived from the synthetic routes used for pimavanserin. A practical synthetic route to pimavanserin involves a five-step synthesis starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine . The process includes the following steps:
Formation of an intermediate: 4-hydroxybenzaldehyde reacts with (4-fluorophenyl)methanamine under mild conditions.
Reduction: The intermediate undergoes reduction using H2/Pd-C.
Substitution: The reduced intermediate is then subjected to substitution reactions to introduce the desired functional groups.
Cyclization: The substituted intermediate undergoes cyclization to form the core structure of pimavanserin.
Hydroxylation: Finally, the ortho-hydroxy group is introduced through a hydroxylation reaction using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar routes as pimavanserin, with optimizations for large-scale synthesis. This includes using cost-effective starting materials, optimizing reaction conditions to improve yield, and ensuring the safety and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ortho-hydroxy-pimavanserin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield this compound ketone or aldehyde derivatives.
Reduction: Reduction can produce dehydroxylated pimavanserin or other reduced derivatives.
Substitution: Substitution reactions can introduce various functional groups, leading to a range of this compound derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing other compounds with potential pharmacological activities.
Biology: The compound can be studied for its interactions with biological targets, particularly serotonin receptors.
Industry: The compound can be used in the development of new drugs or as a reference standard in analytical chemistry.
Mechanism of Action
Ortho-hydroxy-pimavanserin exerts its effects primarily through its interaction with serotonin 5-HT2A receptors. As an inverse agonist and antagonist, it binds to these receptors and inhibits their activity, which helps alleviate symptoms of psychosis . The hydroxyl group at the ortho position may influence the binding affinity and selectivity of the compound for its molecular targets.
Comparison with Similar Compounds
Ortho-hydroxy-pimavanserin can be compared with other serotonin 5-HT2A receptor antagonists and inverse agonists, such as:
Pimavanserin: The parent compound, used to treat Parkinson’s disease psychosis.
Clozapine: An atypical antipsychotic with similar pharmacological properties.
Quetiapine: Another atypical antipsychotic used to treat various psychiatric disorders.
This compound’s uniqueness lies in its additional hydroxyl group, which may enhance its pharmacological profile and provide distinct therapeutic benefits.
Properties
CAS No. |
1246458-11-6 |
|---|---|
Molecular Formula |
C25H34FN3O3 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[3-hydroxy-4-(2-methylpropoxy)phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea |
InChI |
InChI=1S/C25H34FN3O3/c1-18(2)17-32-24-9-6-20(14-23(24)30)15-27-25(31)29(22-10-12-28(3)13-11-22)16-19-4-7-21(26)8-5-19/h4-9,14,18,22,30H,10-13,15-17H2,1-3H3,(H,27,31) |
InChI Key |
ZHTTYJZQOLKORM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



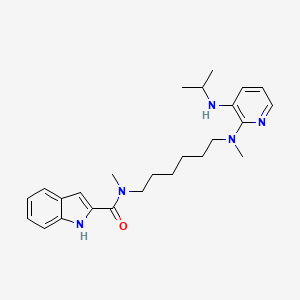
![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
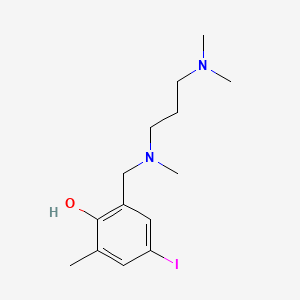
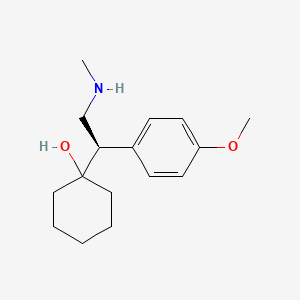
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
